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molecular formula Os B1217980 Osmium CAS No. 7440-04-2

Osmium

Cat. No. B1217980
M. Wt: 190.2 g/mol
InChI Key: SYQBFIAQOQZEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346216

Procedure details

Potassium tricetato dioxo osmate(VI) reacts with glucose in glacial acetic acid to yield a brown or black product, depending upon the quantity of carbohydrate available for reaction and the reaction conditions employed. In situations in which there are two equivalents of glucose per equivalent of osmium, the product is black and contains 20 to 50% osmium. Larger quantities of glucose, or excess gluconate, results in a brown product with 10 to 20% osmium. Mild re-fluxing conditions (e.g. steam bath) favors the formation of the brown product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dioxo osmate(VI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
10%

Identifiers

REACTION_CXSMILES
[K].[O:2]=[CH:3][C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[Os:14].C(O)(=[O:17])C>>[O:2]=[CH:3][C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[O:2]=[C:3]([O-:17])[C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[Os:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
dioxo osmate(VI)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
carbohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Os]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Os]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a brown or black product
CUSTOM
Type
CUSTOM
Details
the reaction conditions

Outcomes

Product
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-]
Name
Type
product
Smiles
[Os]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04346216

Procedure details

Potassium tricetato dioxo osmate(VI) reacts with glucose in glacial acetic acid to yield a brown or black product, depending upon the quantity of carbohydrate available for reaction and the reaction conditions employed. In situations in which there are two equivalents of glucose per equivalent of osmium, the product is black and contains 20 to 50% osmium. Larger quantities of glucose, or excess gluconate, results in a brown product with 10 to 20% osmium. Mild re-fluxing conditions (e.g. steam bath) favors the formation of the brown product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dioxo osmate(VI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
10%

Identifiers

REACTION_CXSMILES
[K].[O:2]=[CH:3][C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[Os:14].C(O)(=[O:17])C>>[O:2]=[CH:3][C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[O:2]=[C:3]([O-:17])[C@@H:4]([C@H:6]([C@@H:8]([C@@H:10]([CH2:12][OH:13])[OH:11])[OH:9])[OH:7])[OH:5].[Os:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
dioxo osmate(VI)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
carbohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Os]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Os]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a brown or black product
CUSTOM
Type
CUSTOM
Details
the reaction conditions

Outcomes

Product
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-]
Name
Type
product
Smiles
[Os]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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